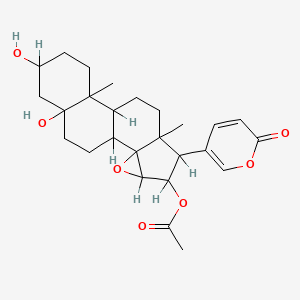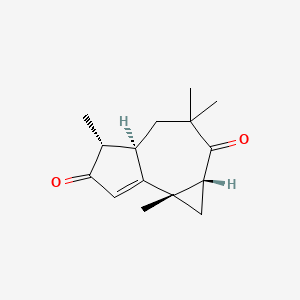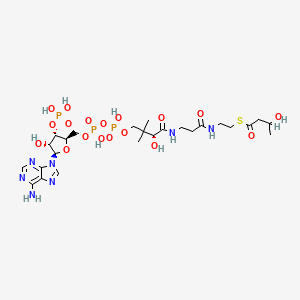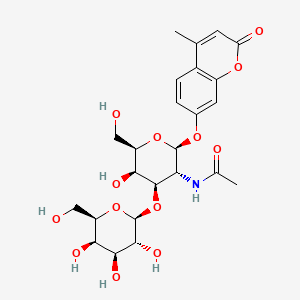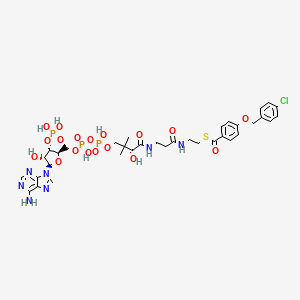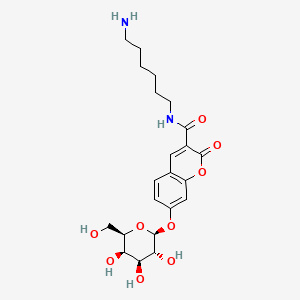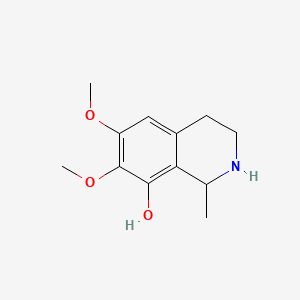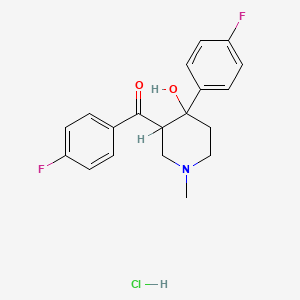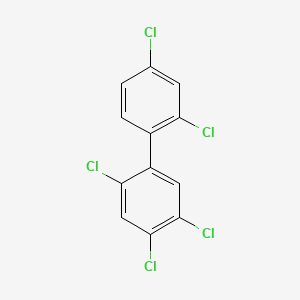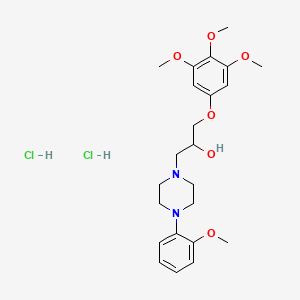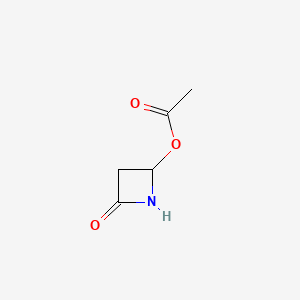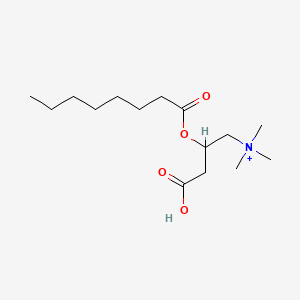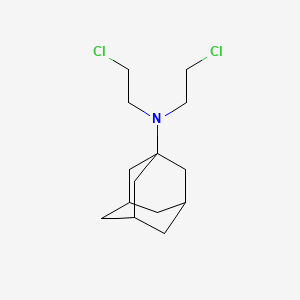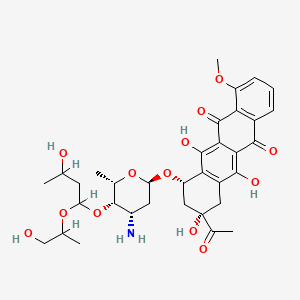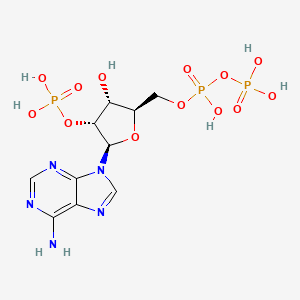
2'-Monophosphoadenosine-5'-diphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Monophosphoadenosine-5’-diphosphate is a small molecule with the chemical formula C10H16N5O13P3. It is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is of significant interest in biochemical research due to its involvement in cellular energy transfer and signal transduction pathways .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Monophosphoadenosine-5’-diphosphate typically involves the phosphorylation of adenosine derivatives. One common method includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired phosphate ester .
Industrial Production Methods: Industrial production of 2’-Monophosphoadenosine-5’-diphosphate often employs enzymatic methods due to their higher specificity and efficiency. Enzymes such as nucleoside phosphorylases and kinases are used to catalyze the phosphorylation reactions. These biocatalytic processes are conducted in aqueous solutions, making them environmentally friendly and suitable for large-scale production .
化学反应分析
Types of Reactions: 2’-Monophosphoadenosine-5’-diphosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form adenosine diphosphate (ADP) and adenosine triphosphate (ATP) under specific conditions.
Reduction: Reduction reactions can convert it back to its nucleoside form, adenosine.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products:
Oxidation: Adenosine diphosphate (ADP) and adenosine triphosphate (ATP).
Reduction: Adenosine.
Substitution: Various substituted adenosine derivatives depending on the nucleophile used.
科学研究应用
2’-Monophosphoadenosine-5’-diphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study the activity of kinases and phosphorylases.
Biology: This compound is involved in signal transduction pathways and is used to investigate cellular energy transfer mechanisms.
Medicine: It is studied for its potential therapeutic effects in treating metabolic disorders and as a biomarker for certain diseases.
作用机制
The mechanism of action of 2’-Monophosphoadenosine-5’-diphosphate involves its role as a substrate for various enzymes. It participates in phosphorylation and dephosphorylation reactions, which are crucial for cellular energy transfer. The compound interacts with enzymes such as kinases and phosphorylases, facilitating the transfer of phosphate groups. This process is essential for the regulation of metabolic pathways and signal transduction .
相似化合物的比较
Adenosine diphosphate (ADP): Similar in structure but contains two phosphate groups.
Adenosine triphosphate (ATP): Contains three phosphate groups and is a key energy carrier in cells.
Nicotinamide adenine dinucleotide phosphate (NADP+): A coenzyme involved in redox reactions.
Uniqueness: 2’-Monophosphoadenosine-5’-diphosphate is unique due to its specific role in phosphorylation reactions and its involvement in both energy transfer and signal transduction. Unlike ADP and ATP, which are primarily energy carriers, this compound also serves as a regulatory molecule in various biochemical pathways .
属性
CAS 编号 |
4457-01-6 |
|---|---|
分子式 |
C10H16N5O13P3 |
分子量 |
507.18 g/mol |
IUPAC 名称 |
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(27-29(17,18)19)6(16)4(26-10)1-25-31(23,24)28-30(20,21)22/h2-4,6-7,10,16H,1H2,(H,23,24)(H2,11,12,13)(H2,17,18,19)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1 |
InChI 键 |
YPTPYQSAVGGMFN-KQYNXXCUSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)O)N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)O)N |
同义词 |
2'-phosphoadenosine diphosphate 2'P-ADP 2-phospho-adenosine diphosphate 5'-diphosphoadenosine 2'-phosphate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


